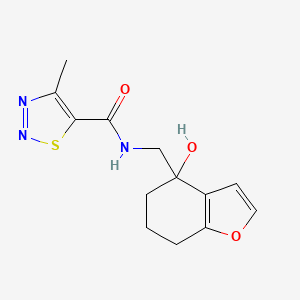

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a tetrahydrobenzofuran moiety via a methylene bridge. The thiadiazole ring is substituted with a methyl group at position 4 and a carboxamide group at position 5, while the tetrahydrobenzofuran component contains a hydroxyl group at position 2. Its characterization would rely on spectral techniques (e.g., IR, NMR, MS) and crystallographic tools (e.g., SHELX, WinGX) for structural confirmation .

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-8-11(20-16-15-8)12(17)14-7-13(18)5-2-3-10-9(13)4-6-19-10/h4,6,18H,2-3,5,7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXVADSPNOXPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that integrates a tetrahydrobenzofuran moiety with a thiadiazole structure. This unique configuration may contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.34 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multistep organic reactions that may include:

- Formation of the tetrahydrobenzofuran moiety.

- Introduction of the thiadiazole ring through cyclization reactions.

- Final coupling to form the carboxamide linkage.

These methods are designed to optimize yield and purity while minimizing side reactions.

Anti-inflammatory Activity

Research indicates that compounds containing thiadiazole structures exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have shown effectiveness in reducing inflammation markers in various in vitro assays. In one study, compounds demonstrated greater anti-inflammatory activity compared to curcumin at similar concentrations .

Neuroprotective Effects

The tetrahydrobenzofuran component is associated with neuroprotective effects. Compounds with this structure have been reported to modulate signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. They may inhibit oxidative stress and apoptosis in neuronal cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example:

- MIC Values : Against Staphylococcus aureus and Escherichia coli, the MIC values were found to be between 0.1 to 9.5 µM .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Anti-tubercular Activity : A study on thiadiazole derivatives revealed promising results against Mycobacterium tuberculosis strains, indicating potential for further development as anti-TB agents .

- Antifungal Properties : Compounds structurally related to this compound have shown antifungal activity against various pathogens including Candida species.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The carboxamide group may facilitate binding to active sites on enzymes involved in inflammatory pathways.

- Receptor Modulation : The hydroxyl group can form hydrogen bonds with receptor sites, influencing signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the thiazole, triazole, and pyridinyl carboxamide families. Key distinctions lie in heterocyclic core composition, substituent positioning, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: The target compound’s 1,2,3-thiadiazole core differs from thiazole () and 1,2,4-triazole () analogs.

Synthetic Complexity :

- The tetrahydrobenzofuran-hydroxyl moiety introduces steric and stereochemical challenges absent in simpler pyridinyl or sulfonylbenzene derivatives. Coupling reactions (e.g., with amines) may require optimized conditions to preserve the hydroxyl group’s integrity .

Spectral and Crystallographic Insights :

- IR spectra of the target compound would likely show C=O (amide I band, ~1663–1682 cm⁻¹) and NH stretches (~3150–3319 cm⁻¹), akin to triazole-thiones in . Crystallographic tools like SHELX and WinGX () are critical for resolving conformational flexibility in the tetrahydrobenzofuran ring.

Thiadiazoles generally show superior metabolic stability over thiazoles, suggesting longer in vivo half-lives .

Q & A

Basic: What are the key synthetic strategies for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Critical steps include:

- Coupling reactions between the tetrahydrobenzofuran and thiadiazole moieties under controlled pH (6–8) and temperature (60–80°C) to avoid side products .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while ethanol is used for recrystallization .

- Ultrasound-assisted methods can improve yields by 15–20% compared to traditional reflux, reducing reaction time from hours to minutes .

Optimization parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures risk decomposition |

| Solvent | DMF/Ethanol | Polarity affects intermediate stability |

| Catalyst | Triethylamine | Accelerates amide bond formation |

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are discrepancies resolved?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the tetrahydrobenzofuran and thiadiazole groups. Discrepancies in peak splitting (e.g., unexpected doublets) may indicate stereochemical impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₆H₁₉N₃O₃S) and detects trace byproducts .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Contradiction resolution : Cross-validate with 2D NMR (COSY, HSQC) to distinguish overlapping signals, or repeat synthesis with stricter anhydrous conditions .

Advanced: How can statistical Design of Experiments (DOE) optimize synthesis yield and purity?

Answer:

DOE minimizes experimental runs while identifying critical factors:

- Factors : Temperature, solvent ratio, catalyst loading.

- Response surface methodology (RSM) models interactions (e.g., temperature vs. catalyst). For example, a central composite design revealed that yields plateau above 70°C due to thermal degradation .

Case study : A Plackett-Burman design reduced 20 trial reactions to 8, identifying pH as a non-critical factor and prioritizing solvent purity (p < 0.05) .

Advanced: How can computational methods predict reaction pathways or biological targets for this compound?

Answer:

- Quantum chemical calculations (e.g., DFT) simulate transition states to predict feasible reaction pathways, reducing trial-and-error synthesis. For example, ICReDD’s reaction path search methods identified DMF as optimal for amide coupling .

- Molecular docking : Tools like AutoDock Vina assess binding affinity with enzymes (e.g., cyclooxygenase-2). Similar thiadiazole derivatives showed nM-level inhibition, guiding target prioritization .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin). For example, a 2025 study found that IC₅₀ values varied by 30% due to incubation time discrepancies .

- Metabolomic profiling : LC-MS/MS can identify metabolite interference (e.g., serum proteins in cell media masking thiadiazole activity) .

- Dose-response validation : Replicate results across 3+ independent experiments with positive/negative controls .

Advanced: What novel applications are emerging for this compound beyond initial pharmacological studies?

Answer:

- Material science : The thiadiazole moiety’s electron-deficient structure enables applications in organic semiconductors. Computational studies suggest a bandgap of 2.8 eV, comparable to polythiophenes .

- Environmental chemistry : Derivatives of similar compounds (e.g., 1,3,4-thiadiazoles) show photocatalytic activity in TiO₂-based systems for pollutant degradation .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage conditions : Argon atmosphere at -20°C prevents oxidation of the tetrahydrobenzofuran ring.

- Degradation markers : Monitor via HPLC for peaks at 254 nm; a 10% increase in impurities over 6 months indicates hydrolysis of the carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.